Pipercide Pipercide Pipercide, also known as retrofractamide b, belongs to the class of organic compounds known as benzodioxoles. These are organic compounds containing a benzene ring fused to either isomers of dioxole. Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms. Pipercide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, pipercide is primarily located in the membrane (predicted from logP). Outside of the human body, pipercide can be found in herbs and spices and pepper (spice). This makes pipercide a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 54794-74-0
VCID: VC21336346
InChI: InChI=1S/C22H29NO3/c1-18(2)16-23-22(24)12-10-8-6-4-3-5-7-9-11-19-13-14-20-21(15-19)26-17-25-20/h6,8-15,18H,3-5,7,16-17H2,1-2H3,(H,23,24)/b8-6+,11-9+,12-10+
SMILES: CC(C)CNC(=O)C=CC=CCCCCC=CC1=CC2=C(C=C1)OCO2
Molecular Formula: C22H29NO3
Molecular Weight: 355.5 g/mol

Pipercide

CAS No.: 54794-74-0

Cat. No.: VC21336346

Molecular Formula: C22H29NO3

Molecular Weight: 355.5 g/mol

* For research use only. Not for human or veterinary use.

Pipercide - 54794-74-0

CAS No. 54794-74-0
Molecular Formula C22H29NO3
Molecular Weight 355.5 g/mol
IUPAC Name (2E,4E,10E)-11-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)undeca-2,4,10-trienamide
Standard InChI InChI=1S/C22H29NO3/c1-18(2)16-23-22(24)12-10-8-6-4-3-5-7-9-11-19-13-14-20-21(15-19)26-17-25-20/h6,8-15,18H,3-5,7,16-17H2,1-2H3,(H,23,24)/b8-6+,11-9+,12-10+
Standard InChI Key RPOYGOULCHMVBB-ADDDGJNWSA-N
Isomeric SMILES CC(C)CNC(=O)/C=C/C=C/C=C/CC/C=C/C1=CC2=C(C=C1)OCO2
SMILES CC(C)CNC(=O)C=CC=CCCCCC=CC1=CC2=C(C=C1)OCO2
Canonical SMILES CC(C)CNC(=O)C=CC=CCCCCC=CC1=CC2=C(C=C1)OCO2
Melting Point 114-115°C

Chemical Identity and Nomenclature

Pipercide, also known as Retrofractamide B, is an amide compound naturally found in the fruits of black pepper. It belongs to a class of compounds known as piper amides, characterized by their diverse biological activities and similar structural elements .

Identification Parameters

The compound is identified through several systematic names and chemical identifiers, as detailed in the following table:

ParameterDetails
Common NamePipercide, Retrofractamide B
Systematic Name(2E,4E,6E,10E)-11-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)undeca-2,4,6,10-tetraenamide
CAS Registry Number54794-74-0
Alternative Names(2E,4E,10E)-11-(benzo[d] dioxol-5-yl)-N-isobutylundeca-2,4,10-trienamide
(E,E,E)-11-(1,3-Benzodioxol-5-yl)-N-(2-methylpropyl)-2,4,10-undecatrienenamide

Molecular Structure and Physical Properties

Structural Characteristics

Pipercide's molecular structure features a 1,3-benzodioxol-5-yl group connected to an undeca-2,4,6,10-tetraenamide chain with an N-(2-methylpropyl) substituent. The compound contains multiple double bonds in the E configuration, which contributes to its biological activity .

Physical and Chemical Properties

The physical and chemical properties of Pipercide are essential for understanding its behavior in various applications and extraction processes:

PropertyValue
Molecular FormulaC₂₂H₂₇NO₃
Molecular Weight353.45500 g/mol
Density1.066 g/cm³
Boiling Point573.1°C at 760 mmHg
Flash Point300.4°C
Exact Mass353.19900
PSA (Polar Surface Area)51.05000
LogP5.48980
Index of Refraction1.559
HS Code2932999099

The compound's relatively high LogP value of 5.48980 indicates significant lipophilicity, which may influence its bioavailability and mode of action .

Biological Activities

Insecticidal Properties

The most notable biological activity of Pipercide is its potent larvicidal effect against mosquitoes. Research has demonstrated that Pipercide can effectively kill mosquito larvae, making it valuable for vector control strategies aimed at reducing mosquito-borne diseases .

Mechanism of Action

Pipercide exerts its insecticidal effects through a specific neurological mechanism. It acts on the insect nervous system by inducing repetitive discharge on the central nerve cord. This disruption of normal neurological function leads to paralysis and eventual death of the target insects .

Target Organisms and Efficacy

Documented Efficacy Against Insect Species

Scientific investigations have documented Pipercide's effectiveness against multiple insect species:

Target OrganismObserved EffectReference
Mosquito species (various)Larvicidal activityPark IK, et al. (2002)
American Cockroach (Periplaneta Americana)Knockdown activity and nervous system effectsMakoto HATAKOSHI, et al. (1984)

These findings demonstrate the broad-spectrum insecticidal potential of Pipercide against different insect orders.

Research Findings and Key Studies

Significant Research Contributions

Several important studies have contributed to our understanding of Pipercide's properties and activities:

  • Park IK, et al. investigated the "Larvicidal activity of isobutylamides identified in Piper nigrum fruits against three mosquito species" (Journal of Agricultural and Food Chemistry, 2002)

  • Makoto HATAKOSHI, et al. studied "The Knockdown Activity and Nervous Effect of Pipercide against American Cockroach, Periplaneta Americana" (Applied Entomology and Zoology, 1984)

These studies established the fundamental insecticidal properties of Pipercide and its mechanism of action on insect nervous systems.

Comparison with Related Compounds

Structural Relatives

Pipercide belongs to a larger family of bioactive amides found in black pepper. Other notable compounds in this family include piperine, which is responsible for the pungency of black pepper . While piperine has been more extensively studied for its biological activities, Pipercide has shown more specific and potent insecticidal properties .

Relative Efficacy

Among piper amides, the N-isobutyl-substituted compounds like Pipercide have been identified as having the most pronounced pesticidal activity. This structural feature appears to be critical for binding to insect neurological targets and producing the observed insecticidal effects .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator